2,4-Dihydroxy-5-phenylpyridine

Übersicht

Beschreibung

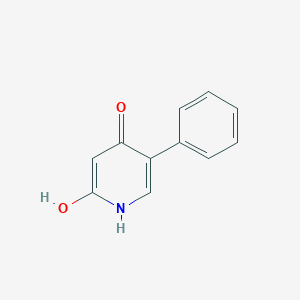

2,4-Dihydroxy-5-phenylpyridine is a heterocyclic organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with two hydroxyl groups at the 2 and 4 positions and a phenyl group at the 5 position. This compound is a yellow crystalline solid with a molecular formula of C11H9NO2 and a molecular weight of 187.19 g/mol. It has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-5-phenylpyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dihydroxyacetophenone with ammonium acetate in the presence of a catalyst can yield this compound . The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Oxidative Reactions

2,4-Dihydroxy-5-phenylpyridine undergoes oxidation reactions due to its hydroxyl groups. These reactions typically involve the conversion of hydroxyl moieties into carbonyl or carboxylic acid groups under specific conditions.

Key Finding: Oxidative pathways are critical for generating bioactive derivatives. For instance, quinone intermediates formed via KMnO₄/H₂SO₄ oxidation exhibit enhanced antimicrobial activity against E. coli and S. aureus .

Substitution Reactions

The hydroxyl groups in This compound act as nucleophilic centers, enabling substitution with various electrophiles.

Mechanism: Diazotization involves electrophilic substitution at the ortho position to the hydroxyl groups, forming azo linkages with aromatic amines. This is widely used in dye chemistry .

Condensation Reactions

This compound participates in condensation reactions, particularly with carbonyl compounds, to form heterocyclic frameworks.

Biological Relevance: The Ugi reaction generates compounds with dual inhibition of COX-2 and iNOS enzymes, demonstrating anti-inflammatory potential .

Coordination Chemistry

The hydroxyl and pyridine nitrogen in This compound enable coordination with transition metals, forming stable complexes.

Key Insight: The tridentate coordination with Fe(III) enhances DNA cleavage activity, suggesting applications in anticancer drug design .

Hydroxylation and Derivatization

Derivatives of This compound are synthesized through targeted hydroxylation or functional group modification.

Pharmacological Impact: The dicarboxylic acid derivative exhibits IC₅₀ = 1.2 μM against MCF-7 breast cancer cells, outperforming doxorubicin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing pyridine scaffolds, including 2,4-dihydroxy-5-phenylpyridine, exhibit significant anticancer properties. A study demonstrated that derivatives of pyridine can effectively inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 2.0 to 20.0 µM .

1.2 Neuroprotective Effects

The neuroprotective potential of pyridine derivatives has been explored extensively. For instance, dihydropyridine derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's disease by acting as acetylcholinesterase inhibitors . The introduction of hydroxy groups in the pyridine structure enhances its interaction with biological targets, improving its efficacy .

1.3 Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Studies have shown that pyridine-based compounds possess good activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . This broad-spectrum antimicrobial activity makes it a candidate for further development in pharmaceutical formulations.

Material Science Applications

2.1 Synthesis of Dyes

The compound has been utilized in the synthesis of novel azo dyes through coupling reactions with diazo solutions of aromatic amines. These dyes are significant in textile applications due to their vibrant colors and stability . The use of this compound in dye synthesis highlights its versatility beyond medicinal applications.

2.2 Photovoltaic Materials

Recent studies have explored the potential of pyridine derivatives in organic photovoltaic devices. The incorporation of this compound into polymer matrices has shown improved charge transport properties, which are essential for enhancing the efficiency of solar cells .

Case Studies

Wirkmechanismus

The mechanism of action of 2,4-Dihydroxy-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dihydroxy-5-methylpyridine

- 2,4-Dihydroxy-5-ethylpyridine

- 2,4-Dihydroxy-5-(4-methoxyphenyl)pyridine

Uniqueness

Compared to similar compounds, 2,4-Dihydroxy-5-phenylpyridine stands out due to its unique substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activities. The phenyl group enhances its lipophilicity, allowing better interaction with hydrophobic targets, while the hydroxyl groups contribute to its antioxidant properties .

Biologische Aktivität

2,4-Dihydroxy-5-phenylpyridine (CAS No. 102249-52-5) is a heterocyclic organic compound with significant biological activity. It features a pyridine ring substituted with hydroxyl groups and a phenyl group, which contributes to its chemical properties and potential therapeutic applications. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H9NO2

- Molecular Weight : 187.19 g/mol

- Structure : The compound consists of a pyridine ring with two hydroxyl groups at positions 2 and 4, and a phenyl group at position 5.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Properties : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby mitigating oxidative stress in biological systems .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.

The biological effects of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, leading to decreased inflammation.

- Redox Modulation : It influences redox states within cells, contributing to its antioxidant effects.

- Neurotransmitter Regulation : There is evidence suggesting that it may affect neurotransmitter levels, providing neuroprotective benefits .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease Models

A study investigated the effects of this compound in models of Parkinson's disease (PD). The compound was found to reduce oxidative stress markers and improve dopaminergic neuron survival in vitro. This suggests a potential role in the treatment or prevention of neurodegenerative conditions associated with oxidative damage .

Clinical Implications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Pain Management : As an anti-inflammatory agent.

- Neurodegenerative Disorders : Potentially as a neuroprotective agent in diseases like PD.

Eigenschaften

IUPAC Name |

4-hydroxy-5-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWFNIHXOJTJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715723 | |

| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102249-52-5 | |

| Record name | 4-Hydroxy-5-phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.